B1577992 Bombinin-H4

Bombinin-H4

Cat. No.: B1577992
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Origin in Bombina variegata

Bombinin-H4 was first identified and isolated from the skin secretions of Bombina variegata, commonly known as the European yellow-bellied toad. The discovery of this peptide emerged from comprehensive studies of amphibian skin secretions conducted in the early 1990s, with the foundational research published in 1993 by Mignogna and colleagues. These researchers demonstrated that Bombina variegata skin contains a family of bombinin-related peptides, all containing 27 residues with glycine as the N-terminus and displaying notable antimicrobial activity.

The isolation process revealed that this compound belongs to a larger family of hydrophobic peptides designated H1 through H5, whose sequences correspond to predicted peptides with specific variability in positions 1, 2, and 8. Particularly significant was the discovery that peptides H3, H4, and H5 contain a D-alloisoleucine residue in the second position, distinguishing them from their counterparts H1 and H2. This structural characteristic represents a post-translational modification that contributes to the peptide's unique biological properties and resistance to enzymatic degradation.

The European yellow-bellied toad's skin secretions serve as a natural defense mechanism against pathogenic microorganisms in the amphibian's aquatic and terrestrial environments. The secretion of this compound and related peptides represents an evolutionary adaptation that provides the toad with broad-spectrum antimicrobial protection. Research has demonstrated that these secretions contain multiple bioactive compounds working in concert to create an effective antimicrobial barrier.

Molecular cloning studies have revealed that this compound and related peptides are encoded by specific precursor proteins, providing insights into their biosynthetic pathways. The presence of multiple bombinin variants within a single species suggests a sophisticated evolutionary strategy for maintaining antimicrobial efficacy against diverse pathogenic threats. This discovery has established Bombina variegata as one of the most extensively studied amphibian species in antimicrobial peptide research.

Classification within the Bombinin Peptide Family

This compound is classified within the bombinin H subfamily, which represents one of the major groups of antimicrobial peptides derived from Bombina species. The bombinin peptide family encompasses two primary categories: the bombinins (also referred to as bombinin-like peptides) and the bombinins H, with the latter designation indicating their hydrophobic and hemolytic characteristics. This classification system reflects both structural similarities and functional properties that distinguish these peptides from other antimicrobial compounds.

The bombinin H subfamily, to which this compound belongs, is characterized by several distinctive features that set it apart from other antimicrobial peptides. These peptides typically contain 17-20 amino acid residues and adopt α-helical structures in membrane-mimicking environments. The presence of glycine residues, comprising approximately 25% of the peptide sequence, provides structural flexibility that may allow for conformational polymorphism depending on environmental conditions.

Within the bombinin H classification, this compound is distinguished by its specific amino acid sequence and the presence of D-alloisoleucine at position 2. This stereochemical modification places it in a subset of bombinin H peptides that exhibit enhanced stability against aminopeptidase degradation compared to their all-L-amino acid counterparts. The classification also reflects the peptide's origin from the DRAMP (Data Repository of Antimicrobial Peptides) database, where it is catalogued as DRAMP01623 and recognized as belonging to the bombinin family.

The structural classification of this compound reveals its relationship to other members of the bombinin H family through sequence homology analysis. The peptide exhibits significant sequence identity with bombinin H peptides from related Bombina species, including B. microdeladigitora and B. maxima. This phylogenetic relationship demonstrates the conservation of antimicrobial peptide sequences across different amphibian species while allowing for species-specific variations that may confer adaptive advantages.

Table 1: this compound Classification and Structural Characteristics

Classification Parameter Details
Family Bombinin
Subfamily Bombinin H
Source Species Bombina variegata
DRAMP Database ID DRAMP01623
Sequence Length 20 amino acids
Structural Type α-helical
Stereochemistry Contains D-alloisoleucine at position 2
UniProt Entry P82284

Historical Development of Bombinin Research

The historical development of bombinin research traces its origins to the broader investigation of bioactive compounds in amphibian skin secretions, with bombinin being recognized as the first amphibian skin antimicrobial peptide to be identified. This pioneering discovery reflected the recognition of the European yellow-bellied toad as a source of novel bioactive compounds and established the foundation for subsequent research into amphibian-derived antimicrobial agents.

The initial characterization of bombinin compounds in the 1980s and early 1990s focused primarily on their basic antimicrobial properties and structural features. The landmark 1993 publication by Mignogna and colleagues represented a significant advancement in the field by providing detailed structural analysis of the bombinin H family, including the first comprehensive description of this compound. This research demonstrated the presence of D-amino acids in certain bombinin peptides, a discovery that challenged conventional understanding of peptide biosynthesis and opened new avenues for investigating post-translational modifications in antimicrobial peptides.

Subsequent research in the late 1990s and early 2000s expanded understanding of bombinin peptide diversity through molecular cloning techniques and advanced structural analysis. The development of cDNA libraries from skin secretions enabled researchers to identify the precursor proteins encoding bombinin peptides and to understand their biosynthetic pathways. This molecular approach revealed that bombinins and bombinin H peptides are co-encoded on the same precursor proteins, providing insights into the evolutionary relationships between different antimicrobial peptide families.

The advent of nuclear magnetic resonance spectroscopy and other advanced analytical techniques in the 2000s facilitated detailed structural studies of bombinin peptides. Research published in 2008 provided the first solution structure of this compound in dodecylphosphocholine micelles, revealing its α-helical conformation and the structural implications of the D-alloisoleucine residue. These studies demonstrated that the stereochemical modification does not significantly alter the overall peptide structure but may influence its biological activity and stability.

Recent developments in bombinin research have focused on understanding synergistic effects between different peptide family members and exploring potential therapeutic applications. Studies conducted in the 2010s and 2020s have investigated the combined antimicrobial effects of bombinin and bombinin H peptides, revealing complex interactions that enhance overall antimicrobial efficacy. This research has demonstrated that this compound and related peptides may function as part of a coordinated antimicrobial system rather than as individual agents.

Significance in Antimicrobial Peptide Research

This compound holds particular significance in antimicrobial peptide research due to its unique structural features and its role in advancing understanding of peptide-based antimicrobial mechanisms. The presence of D-alloisoleucine at position 2 makes this peptide an important model for studying the effects of stereochemical modifications on antimicrobial activity and peptide stability. This characteristic has provided researchers with valuable insights into post-translational modifications that occur in natural antimicrobial peptides and their functional implications.

Properties

bioactivity

Antibacterial

sequence

LIGPVLGLVGSALGGLLKKIG

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Mechanism of Action

Bombinin-H4 exhibits strong antimicrobial activity against a range of pathogens, including Gram-negative bacteria. Its mechanism primarily involves disrupting microbial cell membranes, leading to ion leakage and cell death. Studies have shown that this compound forms pores in lipid bilayers, which is critical for its antimicrobial efficacy .

Comparative Efficacy

Research indicates that this compound is more effective than its isomer, Bombinin-H2, particularly against Gram-negative bacteria. The differences in efficacy are attributed to variations in their structural properties and interactions with lipid membranes . The pore-forming ability of this compound has been characterized through electrophysiological experiments, which reveal distinct current signals indicative of different pore formation mechanisms .

Potential in Cancer Therapy

Selective Cytotoxicity

Recent studies suggest that this compound may have applications in cancer therapy. It has demonstrated selective cytotoxicity towards non-small cell lung cancer (NSCLC) cell lines while exhibiting low hemolytic activity against normal cells. This selectivity is believed to be linked to differences in membrane composition between cancerous and non-cancerous cells .

In Vitro Studies

In vitro experiments have shown that this compound can induce significant cell death in NSCLC cells at relatively low concentrations (as low as 12.5 μM), highlighting its potential as a targeted anticancer agent . Further research is needed to fully understand the mechanisms behind this selective cytotoxicity and to evaluate its effectiveness in vivo.

Mechanistic Insights

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the behavior of this compound in solution and its interaction with lipid membranes. These studies indicate that the D-amino acid substitution in this compound enhances its membrane-disrupting capabilities compared to its L-amino acid counterpart .

Pore Formation Studies

Electrophysiological analyses have revealed that this compound forms heterogeneous nanopores within model membranes, with size fluctuations that contribute to its antimicrobial activity. The kinetics of pore formation and ion permeability are critical factors influencing the peptide's effectiveness against microbial cells .

Summary of Applications

Application Area Details
Antimicrobial ActivityEffective against Gram-negative bacteria; disrupts microbial membranes.
Cancer TherapySelective cytotoxicity towards NSCLC cells; low toxicity to normal cells.
Mechanistic StudiesInsights into pore formation and molecular interactions with membranes.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following section compares Bombinin-H4 with two AMPs: PSMα3 (a phenol-soluble modulin from Staphylococcus aureus) and Uperin 3.5 (a frog-derived AMP from Uperoleia inundata). These peptides share functional or structural similarities but differ in key mechanisms and biological activities.

Structural Comparison

Feature This compound PSMα3 Uperin 3.5
Primary Structure 20 residues, 25% glycine, Pro⁴ 22 residues, aromatic-rich 17 residues, C-terminal amidation
Secondary Structure β-rich (aqueous), α-helix (membranes) Cross-α amyloid fibers Cross-α/β hybrid amyloid
Fibril Organization Orthogonal reflections (10 Å, 22 Å) 10 Å (α-helix axial repeat) 4.7 Å (β-strand spacing)
Membrane Interaction pH-dependent structural shift Stable α-helix in membranes pH-independent β-sheet dominance
  • Key Structural Insights :
    • This compound’s glycine content and lack of aromatic residues allow tighter β-sheet packing (inter-sheet distance ~11 Å) compared to PSMα3, which relies on aromatic interactions for cross-α fibril stability .
    • Unlike Uperin 3.5, which forms rigid cross-α/β fibrils, this compound’s chameleon-like behavior enables adaptive structural shifts in response to membrane composition or pH changes .

Functional and Mechanistic Differences

Property This compound PSMα3 Uperin 3.5
Antimicrobial Activity Weak against M. luteus (80 µM) Potent against S. aureus Broad-spectrum activity
Cytotoxicity None (T2 cells) Hemolytic at high concentrations Low hemolytic activity
Amyloid Formation ThT-positive (cross-α/β) ThT-negative (cross-α only) ThT-positive (cross-α/β)
pH Sensitivity Acidic pH stabilizes α-helix pH-independent Alkaline pH favors β-sheet
  • Mechanistic Implications :
    • This compound’s pH-dependent structural transitions may explain its selective activity: α-helix formation in bacterial membranes (negatively charged) enhances pore formation, while β-rich structures in neutral pH environments reduce off-target cytotoxicity .
    • PSMα3’s stable cross-α fibrils correlate with its role in S. aureus biofilm rigidity, whereas this compound’s dynamic conformations limit its potency but broaden its target range .

Thermodynamic and Biophysical Properties

  • Membrane Disruption : this compound induces membrane curvature via glycine-mediated flexibility, contrasting with PSMα3’s rigid α-helix-driven membrane perforation .
  • Heat of Reaction : Structural transitions in this compound (e.g., β-to-α shifts) require minimal energy input compared to Uperin 3.5, which undergoes irreversible β-sheet polymerization .

Preparation Methods

Natural Extraction and Initial Purification

  • This compound is naturally secreted by Bombina species as part of their innate immune defense.
  • Skin secretions are collected by gentle stimulation of the amphibians, followed by lyophilization of the secreted peptides.
  • Initial purification is performed using reverse-phase high-performance liquid chromatography (rp-HPLC), which separates peptides based on hydrophobicity.
  • Fractions are monitored by absorbance at 214 nm and 280 nm and analyzed by mass spectrometry (MALDI-TOF MS) to confirm the presence of this compound based on molecular mass.

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for preparing this compound is solid-phase peptide synthesis (SPPS) , specifically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which allows for precise and automated assembly of amino acids into the peptide chain.

  • Automated Synthesis: this compound is synthesized on an automated peptide synthesizer (e.g., Tribute® Peptide Synthesizer or PS3 synthesizer).
  • Fmoc Chemistry: The Fmoc group protects the amino terminus during chain elongation. After each amino acid coupling, the Fmoc group is removed to allow the addition of the next amino acid.
  • Resin Support: The peptide chain is anchored to an amide resin, facilitating sequential addition and eventual cleavage.
  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups are removed chemically.
  • Purification: The crude peptide is purified by reverse-phase HPLC to achieve high purity (>90%), with purity and identity confirmed by MALDI-TOF mass spectrometry.

Microwave-Assisted SPPS

  • Some studies employ microwave-assisted SPPS to accelerate the synthesis and improve yield.
  • Microwave energy enhances coupling efficiency and reduces reaction times.
  • This method has been used successfully to synthesize this compound, followed by purification with rp-HPLC.

Detailed Research Findings on Preparation

Step Method/Technique Details & Outcomes References
Skin Secretion Collection Gentle stimulation and lyophilization Amphibians are stimulated to secrete peptides; secretions are collected and freeze-dried
Initial Purification Reverse-phase HPLC Separation of peptides by hydrophobicity; fractions monitored at 214 nm and 280 nm
Peptide Identification MALDI-TOF Mass Spectrometry Confirms molecular mass of this compound in fractions
Peptide Synthesis Solid-phase Fmoc Chemistry Automated assembly of amino acids on resin; Fmoc deprotection after each coupling
Peptide Purification Reverse-phase HPLC Purification to >90% purity; ensures removal of truncated sequences and impurities
Peptide Confirmation MALDI-TOF Mass Spectrometry Verifies molecular weight and sequence integrity of synthetic peptide
Alternative Synthesis Microwave-assisted SPPS Accelerates synthesis, improves coupling efficiency, used in some studies

Notes on Structural and Functional Considerations During Preparation

  • This compound adopts a predominantly α-helical conformation in membrane-mimicking environments, which is critical for its antimicrobial activity.
  • The peptide’s amphipathic nature requires careful synthesis and purification to preserve its bioactive conformation.
  • Synthetic analogues with amino acid substitutions (e.g., D-leucine replacing L-leucine) have been prepared to study structure-activity relationships and improve stability.
  • Purification and characterization steps are essential to confirm that the synthetic peptide matches the natural peptide in structure and function.

Q & A

Q. How can researchers align this compound studies with emerging trends in antimicrobial peptide (AMP) research?

  • Methodological Answer : Integrate multi-omics approaches (e.g., transcriptomics of host-pathogen interactions) and compare with clinically trialed AMPs (e.g., LL-37). Highlight this compound’s unique advantages, such as lower propensity for resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.